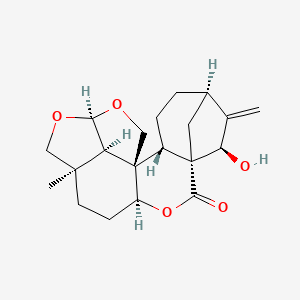

Macrocalyxoformin A

Description

Contextualization within Natural Product Chemistry

Macrocalyxoformin A is a natural product originally isolated from plants of the Isodon (formerly Rabdosia) genus, such as Rabdosia macrocalyx and Isodon rubescens. dntb.gov.uaclockss.orgjipb.net The study of natural products like this compound is a cornerstone of organic chemistry and medicinal research. uou.ac.in This field is dedicated to the discovery, isolation, structure elucidation, and synthesis of chemical compounds produced by living organisms. uou.ac.in These molecules, often characterized by intricate and unique molecular architectures, have historically been a rich source of new therapeutic agents and have driven the development of novel synthetic methodologies. d-nb.infonih.gov The pursuit of synthesizing complex natural products pushes the boundaries of chemical science, providing a platform to test and invent new reactions and strategies. d-nb.inforesearchgate.net

Classification as an ent-Kauranoid Diterpenoid

This compound belongs to a large and structurally diverse class of natural products known as ent-kauranoid diterpenoids. d-nb.infonih.govresearchgate.net This classification provides specific details about its chemical structure:

Diterpenoid: Indicates that its carbon skeleton is derived from four isoprene (B109036) units, resulting in a 20-carbon framework. nih.gov

ent-Kauranoid: Describes a specific tetracyclic (four-ring) system with a characteristic stereochemistry, denoted by the "ent-" prefix, which indicates it is the enantiomer (a non-superimposable mirror image) of the more common kaurane (B74193) skeleton. nih.gov

Enmein-type: It is further categorized as a highly oxidized enmein-type ent-kauranoid, a subgroup known for significant structural complexity, including multiple oxygen-containing functional groups and rearranged skeletons. dntb.gov.uaresearchgate.net Specifically, it is a C-19 oxygenated, 6,7-seco-ent-kauranoid, signifying that the bond between carbons 6 and 7 has been cleaved and that an oxygen atom is attached to carbon 19. clockss.orgresearchgate.netresearchgate.net

| Category | Description |

|---|---|

| Class | Diterpenoid |

| Family | ent-Kauranoid |

| Sub-type | Enmein-type, 6,7-seco-ent-kauranoid |

| Key Structural Features | 20-carbon tetracyclic skeleton, C-19 oxygenation, complex fused-ring system. researchgate.netiucr.org |

Overview of Research Trajectories

Research on this compound has primarily followed two main trajectories: total synthesis and biological evaluation.

The intricate and highly oxidized structure of this compound and its relatives makes them formidable targets for total synthesis. dntb.gov.uaresearchgate.net For many years, the C-19 oxygenated enmein-type ent-kauranoids remained an elusive synthetic goal. researchgate.net A significant breakthrough occurred with the first enantioselective total synthesis of (–)-macrocalyxoformin A, alongside its precursor (–)-macrocalyxoformin B, reported in 2024. d-nb.inforesearchgate.net This achievement was notable for its innovative strategic approach, which involved:

Retrosynthesis: this compound was envisioned as being accessible from Macrocalyxoformin B through a stereoselective reduction. d-nb.inforesearchgate.net

Key Reaction: A novel nickel-catalyzed decarboxylative cyclization/radical-polar crossover/C-acylation cascade was developed to construct a key part of the molecular architecture. dntb.gov.uaresearchgate.net

The second major research path involves the investigation of the biological activities of these compounds. The ent-kauranoid family is known for a broad spectrum of bioactivities, including antitumor and antibacterial properties. d-nb.info Research has shown that the α-methylenecyclopentanone system (the D ring) in these molecules is often crucial for their anticancer effects. researchgate.netnih.gov However, comparative studies revealed that while Macrocalyxoformin B shows significant broad-spectrum anticancer activity, this compound exhibits negligible activity. clockss.org This finding highlights the critical role of specific structural features, such as the ketone on the D ring of Macrocalyxoformin B which is absent in this compound, for biological efficacy. clockss.orgresearchgate.net

| Research Area | Finding | Reference |

|---|---|---|

| Total Synthesis | First enantioselective total synthesis of (–)-Macrocalyxoformin A achieved in 2024. | d-nb.inforesearchgate.net |

| Synthetic Strategy | Synthesized from Macrocalyxoformin B via stereoselective reduction (Luche reduction). | d-nb.info |

| Biological Activity | Exhibited negligible cytotoxic activity against tested cancer cell lines. | clockss.org |

| Structure-Activity Relationship | Comparison with the active Macrocalyxoformin B suggests the ketone on the D ring is essential for anticancer activity. | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

85287-58-7 |

|---|---|

Molecular Formula |

C20H26O5 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

(1S,2S,5R,7R,8S,11S,14R,17S,20R)-7-hydroxy-14-methyl-6-methylidene-10,16,18-trioxahexacyclo[12.5.1.15,8.01,11.02,8.017,20]henicosan-9-one |

InChI |

InChI=1S/C20H26O5/c1-10-11-3-4-12-19(7-11,15(10)21)17(22)25-13-5-6-18(2)8-23-16-14(18)20(12,13)9-24-16/h11-16,21H,1,3-9H2,2H3/t11-,12-,13+,14-,15-,16+,18+,19+,20-/m1/s1 |

InChI Key |

QALWKTNRDDDECH-FUNDCJPPSA-N |

SMILES |

CC12CCC3C4(C1C(OC2)OC4)C5CCC6CC5(C(C6=C)O)C(=O)O3 |

Isomeric SMILES |

C[C@@]12CC[C@H]3[C@]4([C@@H]1[C@@H](OC2)OC4)[C@@H]5CC[C@@H]6C[C@]5([C@@H](C6=C)O)C(=O)O3 |

Canonical SMILES |

CC12CCC3C4(C1C(OC2)OC4)C5CCC6CC5(C(C6=C)O)C(=O)O3 |

Synonyms |

macrocalyxoformin A |

Origin of Product |

United States |

Natural Occurrence and Isolation Studies

Discovery and Initial Isolation from Rabdosia macrocalyx (Dunn) Hara

Macrocalyxoformin A was first discovered and isolated from the plant Rabdosia macrocalyx (Dunn) Hara. researchgate.net This plant is a known rich source of diterpenoids, particularly those of the ent-kaurane type. nih.gov The initial investigation that led to the identification of this compound was part of broader phytochemical studies on the constituents of Rabdosia macrocalyx. It was identified as a C19-oxygenated enmein-type ent-kauranoid, a specific subgroup of these complex natural products. researchgate.net The discovery highlighted the structural diversity of compounds within this plant genus.

Subsequent Isolation from Isodon Species (e.g., Isodon rubescens, Isodon var lophanthoides, Isodon phyllostachys)

Following its initial discovery, this compound has been isolated from other species within the Isodon genus. The genus Isodon is well-recognized for producing a vast number of ent-kaurane diterpenoids. clockss.org

One notable subsequent isolation was from the leaves of Isodon rubescens var. lushiensis. In a study, dried and powdered leaves of the plant were extracted with 70% acetone (B3395972) in water. The resulting extract was then concentrated and partitioned with petroleum ether and ethyl acetate (B1210297). Chromatographic separation of the ethyl acetate fraction led to the isolation of this compound alongside several other related compounds. clockss.org

While this compound itself has been specifically identified in Isodon rubescens, related compounds like Macrocalyxoformin E have been isolated from Isodon phyllostachys. researchgate.netresearchgate.netkmmu.edu.cn The presence of these structurally similar compounds across different Isodon species, such as Isodon lophanthoides var. gerardianus, underscores the chemotaxonomic relationship within the genus and its propensity for producing a variety of ent-kaurane diterpenoids. jipb.net

The table below summarizes the key details of the isolation of this compound from Isodon rubescens var. lushiensis.

| Parameter | Details |

| Plant Source | Leaves of Isodon rubescens var. lushiensis clockss.org |

| Plant Collection Location | Lushi prefecture of Henan Province, China clockss.org |

| Extraction Solvent | 70% Acetone (Me2CO) in water clockss.org |

| Isolation Method | The concentrated filtrate was extracted with petroleum ether and then ethyl acetate (EtOAc). This compound was isolated from the EtOAc extract. clockss.org |

Co-isolation with Structurally Related ent-Kauranoids

This compound is typically not found in isolation. During the extraction and purification processes from its natural sources, it is often co-isolated with a suite of other structurally related ent-kaurane diterpenoids. These co-isolated compounds often share the same core skeleton but differ in their oxidation patterns and substituent groups.

For instance, during its isolation from Isodon rubescens var. lushiensis, this compound was found alongside Macrocalyxoformin B, sculponeatins A and B, and ludongnins A and B. clockss.org Similarly, phytochemical investigations of Isodon phyllostachys have yielded other ent-kauranoids like oridonin, ponicidin, and various phyllostacins, demonstrating the rich chemical diversity of the genus. researchgate.net The co-occurrence of these compounds is a testament to the shared biosynthetic pathways that lead to the formation of this class of diterpenoids within the plant. researchgate.net

The table below lists some of the ent-kauranoids that have been co-isolated with this compound or its close analogs from various Isodon species.

| Plant Source | Co-isolated Compounds |

| Isodon rubescens var. lushiensis | Macrocalyxoformin B, Sculponeatin A, Sculponeatin B, Ludongnin A, Ludongnin B clockss.org |

| Isodon phyllostachys | Rosthorin A, Rabdoternin C, Enmenol, Oridonin, Ponicidin, Macrocalyxoformin E researchgate.net |

| Rabdosia macrocalyx | Macrocalin A, Macrocalin B nih.gov |

Structural Elucidation Methodologies and Stereochemical Assignments

Early Structural Delineation through Spectroscopic and Chemical Evidence

Macrocalyxoformin A was first isolated from the leaves of Rabdosia macrocalyx (Dunn.) Hara form, alongside four other related diterpenoids, Macrocalyxoformin B, C, D, and E. kyoto-u.ac.jp The initial structural hypothesis was formulated based on foundational spectroscopic and chemical data.

Early investigations utilized a combination of spectroscopic methods to piece together the core structure. Infrared (IR) spectroscopy indicated the presence of key functional groups, while mass spectrometry (MS) provided a preliminary molecular weight, with a high-resolution mass spectrum giving a molecular formula of C₂₀H₂₈O₅. kyoto-u.ac.jp Proton nuclear magnetic resonance (¹H-NMR) spectra offered initial insights into the proton environment, revealing signals characteristic of an ent-kaurane skeleton. kyoto-u.ac.jp

Chemical evidence played a crucial role in this early phase. For instance, the oxidation of the related Macrocalyxoformin E with manganese oxide was used to confirm the presence of an allylic alcohol system, a common feature in this class of compounds. kyoto-u.ac.jp Such chemical transformations, when analyzed alongside the spectroscopic data, allowed researchers to propose the fundamental framework of the macrocalyxoformin series, identifying them as possessing an ent-6,7-seco-16-kaurene skeleton. kyoto-u.ac.jp

Application of Advanced Spectroscopic Techniques for Structural Confirmation (e.g., NMR, HRESIMS)

While early methods laid the groundwork, advanced spectroscopic techniques have been indispensable for the definitive confirmation and detailed characterization of this compound's structure. clockss.orgjeolusa.com High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been instrumental in unambiguously confirming the molecular formula of this compound and its analogs. For example, the related compound Guidongnin J (2) was determined to have a molecular formula of C₂₀H₂₆O₅ based on its HRESIMS sodium adduct at m/z 369.1673 [M + Na]⁺. semanticscholar.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly multi-dimensional techniques, has been the most powerful tool for complete structural assignment. jeolusa.comnih.gov One-dimensional ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments reveal the full carbon skeleton, identifying the number of methyl, methylene (B1212753), methine, and quaternary carbons. clockss.orgsemanticscholar.org

Two-dimensional NMR experiments establish the precise connectivity and stereochemistry:

¹H-¹H COSY (Correlation Spectroscopy) identifies proton-proton coupling networks, allowing for the tracing of bonds within spin systems. kyoto-u.ac.jp

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. clockss.org For example, in the analysis of a related ludongnin, ROESY correlations between specific protons were used to confirm the stereochemical configuration. clockss.org

The comprehensive data from these advanced techniques have solidified the structure of this compound as a complex ent-kauranoid diterpenoid. clockss.orgresearchgate.net

Interactive Table: ¹³C NMR Spectral Data for this compound (in C₅D₅N)

| Carbon Position | Chemical Shift (δC) ppm |

| 1 | 39.1 (t) |

| 2 | 19.1 (t) |

| 3 | 42.0 (t) |

| 4 | 33.6 (s) |

| 5 | 55.4 (d) |

| 6 | 214.0 (s) |

| 7 | 210.8 (s) |

| 8 | 63.8 (s) |

| 9 | 61.1 (d) |

| 10 | 49.8 (s) |

| 11 | 22.8 (t) |

| 12 | 35.8 (t) |

| 13 | 39.4 (d) |

| 14 | 27.5 (t) |

| 15 | 75.3 (d) |

| 16 | 161.4 (s) |

| 17 | 107.1 (t) |

| 18 | 33.5 (q) |

| 19 | 21.8 (q) |

| 20 | 72.8 (d) |

| Data sourced from Han, Q. et al. (2003). clockss.org |

X-ray Crystallographic Analysis for Absolute and Relative Stereochemistry (as applied to Macrocalyxoformin B and related ent-kauranoids)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. researchgate.netrsc.org While a specific X-ray structure for this compound is not detailed in the reviewed literature, the analysis of its close analog, Macrocalyxoformin B, provides critical stereochemical insights applicable to the entire family. iucr.orgiucr.org

The structure of Macrocalyxoformin B, previously established by spectroscopy, was unequivocally confirmed by an X-ray diffraction study. iucr.orgnih.gov This analysis revealed a complex molecule built from six fused rings: three six-membered and three five-membered rings. iucr.orgiucr.org The precise conformation of these rings was determined:

Ring A (cyclohexane) adopts a chair conformation.

Ring B exists in a screw-boat conformation.

Ring C adopts a boat conformation.

The three five-membered rings all adopt envelope conformations. iucr.orgiucr.org

This detailed structural map confirmed the relative configuration , which is the spatial arrangement of different parts of the molecule relative to each other. iucr.orglibretexts.org However, in the reported analysis of Macrocalyxoformin B, the absolute configuration —the exact three-dimensional arrangement of atoms in space—could not be reliably determined. iucr.orgiucr.org This was due to the absence of significant anomalous scattering effects in the diffraction data. iucr.org The determination of absolute configuration for the ent-kauranoid family often relies on other methods, such as circular dichroism (CD) spectroscopy on derivatives or by relating the structure to a known compound, as was done for Macrocalyxoformin E. kyoto-u.ac.jp

Comparative Structural Analysis with other ent-Kauranoid Diterpenoids

The structure of this compound is best understood in the context of the broader family of ent-kauranoid diterpenoids, particularly those isolated from Isodon and Rabdosia species. clockss.orgdntb.gov.ua Comparative analysis of spectroscopic data among these closely related compounds is a cornerstone of their identification. semanticscholar.orgnih.gov

This compound is structurally very similar to Macrocalyxoformin B. The key difference lies in the D-ring; this compound features a reduced enone system compared to the α,β-unsaturated ketone (enone) present in Macrocalyxoformin B. researchgate.netd-nb.info This single chemical difference can be clearly observed in their respective NMR spectra, allowing for unambiguous differentiation. Recent total syntheses have confirmed that this compound can be produced from Macrocalyxoformin B via a stereoselective Luche reduction. researchgate.netd-nb.inforesearchgate.net

The ¹³C NMR data clearly distinguishes between these two compounds, as shown in the table below. The signals for C-15, C-16, and C-17 are particularly diagnostic of the functionality on the D-ring.

Interactive Table: Comparative ¹³C NMR Data (ppm) of this compound and B

| Carbon Position | This compound (δC) | Macrocalyxoformin B (δC) |

| 15 | 75.3 | 203.9 |

| 16 | 161.4 | 151.0 |

| 17 | 107.1 | 118.2 |

| Data sourced from Han, Q. et al. (2003). clockss.org |

This compound belongs to the 6,7-seco-ent-kauranoid subgroup, a class that includes compounds like Ludongnins A and B, and Sculponeatins A and B. clockss.org These compounds share the characteristic cleaved C6-C7 bond but differ in their oxidation patterns and substitutions, creating a diverse family of natural products whose structures are often elucidated by comparing their spectral data against known members like this compound. clockss.org

Biosynthetic Investigations and Proposed Pathways

Proposed Biogenetic Pathways of ent-Kauranoid Diterpenoids

The biosynthesis of all ent-kauranoid diterpenoids, including Macrocalyxoformin A, begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). vulcanchem.comfrontiersin.org The formation of the characteristic tetracyclic ent-kaurane skeleton is a two-step cyclization process catalyzed by a pair of diterpene synthases (diTPSs). nih.govnih.gov

In the first step, a class II diTPS, ent-copalyl diphosphate (B83284) synthase (CPS), catalyzes the protonation-initiated cyclization of the linear GGPP into a bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). frontiersin.orgnih.gov Subsequently, a class I diTPS, ent-kaurene (B36324) synthase (KS), facilitates the ionization of the diphosphate moiety from ent-CPP, initiating a second cyclization and rearrangement to yield the foundational tetracyclic hydrocarbon, ent-kaurene. nih.govnih.gov This core skeleton is the common ancestor for a vast array of diterpenoids, including the gibberellin plant hormones and the structurally diverse Isodon diterpenoids. frontiersin.orgcaltech.edu

Enzyme-Catalyzed Conversions and Key Biosynthetic Intermediates

The journey from the simple ent-kaurene hydrocarbon to the highly complex structure of this compound involves extensive enzymatic modifications. d-nb.info this compound is classified as a C19-oxygenated enmein-type ent-kauranoid, a subclass distinguished by significant oxidative transformations and skeletal rearrangements. d-nb.inforesearchgate.netresearchgate.net

The proposed biosynthetic pathway, largely inferred from the isolation of numerous related intermediates from Isodon species, begins with the ent-kaurene core. d-nb.inforesearchgate.net This scaffold undergoes a series of enzyme-mediated C-H oxidations, C-C bond cleavages, and fragmentations. d-nb.info A critical transformation in the biogenesis of all enmein-type diterpenoids is the oxidative cleavage of the C6–C7 bond of a 7,20-epoxy-ent-kauranoid intermediate. caltech.eduresearchgate.net This cleavage results in a 6,7-seco-ent-kauranoid skeleton. caltech.edu

Following the ring cleavage, the formation of the enmein-type structure is characterized by the creation of a distinctive C1,7-lactone ring. chemrxiv.org For C19-oxygenated variants like this compound, further enzymatic steps are required, including specific oxidation at the C19 methyl group. mdpi.com The enzymes responsible for these myriad oxidative steps are believed to be primarily cytochrome P450 monooxygenases (CYPs), which are well-known for their role in diversifying natural product scaffolds through regio- and stereoselective hydroxylations and subsequent oxidative reactions. researchgate.netmdpi.com The intricate sequence of these enzymatic conversions ultimately assembles the unique fused furan (B31954) and lactone ring systems of this compound. d-nb.inforesearchgate.net

Divergent Biogenetic Pathways Leading to Analogues

The biosynthetic pathway leading to ent-kauranoids is not a simple linear route but a complex network that can diverge at multiple points to produce a wide array of analogues. The chemical diversity of diterpenoids found within a single plant genus like Isodon is a testament to these branching pathways. nih.govresearchgate.net

A clear example of such divergence is seen in the proposed biosynthesis of guidongnins I and J, two unusual ent-kaurene diterpenes isolated from Isodon rubescens. mdpi.comsemanticscholar.org Their biosynthesis is postulated to start from a common precursor, kau-16-en-15-one, which is itself a modified ent-kaurene. mdpi.com This common intermediate undergoes a series of shared enzymatic conversions before the pathway splits. semanticscholar.org

One branch leads to Guidongnin I through a Michael-like addition of isobutyryl-CoA, resulting in a novel C23 skeleton with an appended isopropyl group. semanticscholar.org

The other branch leads to Guidongnin J , a compound related to macrocalyxoformin E, through a series of intramolecular hemiacetal formations, creating a complex, three-fused cyclic ether ring system. mdpi.comsemanticscholar.org

This illustrates how distinct enzymatic capabilities can channel a common intermediate into structurally unique final products. Similarly, the broader subclasses of Isodon diterpenoids, such as the 7,20-epoxy-ent-kauranes, spirolactone-type 6,7-seco-ent-kauranoids, and enmein-type 6,7-seco-ent-kauranoids (the class to which this compound belongs), are all thought to arise from divergent pathways branching from various oxidized ent-kaurane intermediates. caltech.eduresearchgate.net

Total Synthesis Strategies and Chemical Methodologies

Retrosynthetic Analysis and Key Disconnections

The retrosynthetic strategy for Macrocalyxoformin A hinges on identifying key bonds that, when disconnected, simplify the complex tetracyclic core into more manageable and synthetically accessible fragments. researchgate.netresearchgate.net A central feature of the synthetic planning is the late-stage stereoselective reduction of the D-ring enone moiety of an advanced intermediate, Macrocalyxoformin B, to furnish this compound. researchgate.netresearchgate.net This approach streamlines the synthesis by targeting a common precursor for multiple related natural products.

Following topological principles, a primary disconnection is made at the centrally located B-lactone ring of the precursor Macrocalyxoformin B. researchgate.netresearchgate.net This involves cleaving the ester bond and the crucial C9–C10 bond. The formation of this C9–C10 bond is envisioned to occur via a decarboxylative Giese-type reaction, a powerful method for forging carbon-carbon bonds involving radical intermediates. researchgate.netresearchgate.net This key step would unite two major fragments: a tertiary acid and a radicophile. researchgate.netresearchgate.net

Enabling Methodologies in Total Synthesis:

The successful execution of the total synthesis of this compound relied on the implementation of several powerful and innovative chemical methodologies. These methods were crucial for overcoming the significant synthetic hurdles posed by the molecule's dense and stereochemically rich structure.

A cornerstone of the total synthesis of this compound is a novel nickel-catalyzed cascade reaction. dntb.gov.uaresearchgate.net This powerful sequence forges the tetrahydrofuran (B95107) (THF) ring and concomitantly installs the β-keto ester group. dntb.gov.uaresearchgate.net The cascade is initiated by a nickel-catalyzed reductive decarboxylative cyclization, which proceeds via a radical-polar crossover mechanism. researchgate.netacs.org A key innovation in this process is the C-acylation step, which mechanistic studies have shown to occur through a carboxylation event followed by an in situ esterification. dntb.gov.uaresearchgate.net This one-pot reaction is highly efficient, constructing key structural elements of the molecule with impressive atom economy. researchgate.net The development of this cascade reaction represents a significant advancement in synthetic methodology, enabling the rapid assembly of complex molecular architectures. researchgate.netresearchgate.net

Radical-polar crossover (RPC) reactions are a class of chemical transformations that have gained prominence in modern organic synthesis for their ability to form challenging carbon-carbon and carbon-heteroatom bonds. acs.org In the context of the this compound synthesis, a reductive radical-polar crossover (RRPCO) is a key component of the nickel-catalyzed cascade. researchgate.net This process involves the generation of a radical intermediate that is subsequently reduced to an organometallic species, which then acts as a nucleophile in a polar reaction. This strategy allows for the effective coupling of fragments that might be difficult to unite using traditional ionic or polar reaction pathways. The successful application of an RRPCO in the synthesis of this compound underscores the utility of this methodology in the construction of complex natural products. researchgate.netacs.org

The Giese reaction is a well-established method for intermolecular carbon-carbon bond formation involving the addition of a carbon-centered radical to an electron-deficient alkene. In the synthesis of this compound, a decarboxylative variant of the Giese reaction was envisioned as a key step for constructing the C9-C10 bond, which connects two major portions of the molecular framework. researchgate.netresearchgate.net This reaction was designed to occur between a tertiary acid, which serves as the radical precursor upon decarboxylation, and a radicophile. researchgate.netresearchgate.net While this approach was a central part of the initial retrosynthetic plan, the successful synthesis ultimately relied on alternative strategies, highlighting the iterative nature of synthetic planning and the need for flexibility in the face of unforeseen challenges. researchgate.net

The construction of the E1 tetrahydrofuran ring, a key structural motif in this compound, was achieved through a sequence of reactions that includes an aldol (B89426) reaction and a Suárez oxidation. researchgate.netacs.org The synthesis began with an aldol reaction with formaldehyde (B43269) to introduce a hydroxymethyl group, which is a precursor to the THF ring. researchgate.net Following this, a Suárez modified Hofmann–Löffler–Freytag reaction, a type of remote C-H activation/amination reaction, was employed. researchgate.net This reaction, which involves the generation of an N-centered radical from an N-iodoamide under photolytic conditions, leads to the formation of the five-membered ether ring. This elegant sequence demonstrates the power of combining classic and modern synthetic methods to achieve challenging transformations in the context of complex molecule synthesis. researchgate.net

Multicomponent Coupling Reactions

A cornerstone of the successful total synthesis of this compound has been the strategic implementation of multicomponent coupling reactions to efficiently construct the complex core structure. acs.org These reactions, which form multiple carbon-carbon or carbon-heteroatom bonds in a single operation, offer a significant increase in synthetic efficiency over traditional stepwise methods. acs.orgorganic-chemistry.org

A pivotal multicomponent cascade reaction was devised for the synthesis of (–)-macrocalyxoformin A. nih.govdntb.gov.uaresearchgate.net This key transformation is a nickel-catalyzed reductive decarboxylative cyclization/reductive radical-polar crossover (RRPCO)/C-acylation cascade. acs.orgnih.gov This elegant sequence forges the E2 tetrahydrofuran (THF) ring and the adjacent β-keto ester group in a single step. nih.govresearchgate.net The process begins with a redox-active ester (RAE) which, upon nickel catalysis, undergoes a decarboxylative cyclization. This is followed by an intermolecular radical conjugate addition and a final C-acylation to yield the key β-keto ester intermediate. nih.gov

Mechanistic studies have revealed that the C-acylation part of this cascade proceeds through a carboxylation step followed by an in situ esterification. nih.govdntb.gov.uaresearchgate.net The selection of an appropriate acylation reagent with suitable reactivity was a significant challenge; the reagent needed to be reactive enough to acylate the carbanion intermediate without being prematurely reduced or reacting with the starting material. acs.orgnih.gov

Table 1: Key Multicomponent Reaction in this compound Synthesis

| Feature | Description |

|---|---|

| Reaction Name | Ni-catalyzed reductive decarboxylative cyclization/RRPCO/C-acylation cascade nih.govresearchgate.net |

| Key Bonds Formed | C5–C6 bond (intermolecular radical conjugate addition), C10–C9' bond (acylation) nih.gov |

| Ring System Formed | E2 Tetrahydrofuran (THF) ring nih.gov |

| Key Functional Group Installed | β-keto ester nih.gov |

| Catalyst | Nickel-based catalyst acs.org |

Enantioselective Total Synthesis Approaches

The absolute stereochemistry of this compound necessitates the use of enantioselective methods to control the formation of its multiple chiral centers. The first enantioselective total synthesis of (–)-macrocalyxoformin A and its congeners established the crucial C4 quaternary stereocenter early in the synthetic sequence. nih.gov

The key to achieving enantioselectivity was an asymmetric α-allylation of a β-ketoester. nih.gov This reaction established the initial stereocenter, which then directed the stereochemical outcome of subsequent transformations. The synthesis of the required radicophile for the key cascade reaction commenced with this asymmetric α-allylation, which produced the desired enantiomer in 96% yield with a 96% enantiomeric excess (e.e.). nih.gov This foundational step was critical for the successful synthesis of the natural product in its correct enantiomeric form.

Challenges in the Construction of Complex Polycyclic Architectures

The synthesis of this compound is fraught with challenges, primarily stemming from its highly oxidized and sterically congested polycyclic framework. nih.govzhangqiaokeyan.com Synthetic chemists have had to overcome several significant hurdles to access this complex molecule. nih.gov

Key challenges include:

High Oxidation State: The enmein-type ent-kauranoids are among the most highly oxidized members of their family, complicating functional group manipulations and requiring robust oxidation methods. nih.gov

Strained Ring Systems: The structure features a twist-boat conformation for the B lactone ring and a bridged boat-conformation for the C ring, which are thermodynamically challenging to construct. nih.gov

C4 Quaternary Stereocenter: The presence of an additional and synthetically challenging C4 quaternary stereocenter distinguishes this compound from other previously synthesized enmein-type diterpenoids like enmein (B198249) and isodocarpin. nih.gov

Fused Ring System: The synthesis required a strategy to forge the distinct fused A/E1/E2 ring system. researchgate.net

Reaction Selectivity: In the key multicomponent cascade, achieving chemoselectivity in the acylation step was a major obstacle, requiring extensive optimization of reagents and conditions to favor the desired C-acylation over O-acylation. acs.org

Attempts to use an intramolecular Giese reaction to form a key C-C bond failed, which was speculated to be due to unfavorable conformational requirements in the reaction's transition state. nih.gov These difficulties underscore the complexity of the target and the need for innovative and precisely controlled synthetic methodologies.

Collective Syntheses of this compound and Congeners

A highly efficient and divergent strategy has been successfully employed for the collective total synthesis of several C-19 oxygenated enmein-type ent-kauranoids. researchgate.net This approach allows for the synthesis of multiple natural products from a common late-stage intermediate, which is a hallmark of modern synthetic efficiency. nih.govnih.gov

Structural Analogues and Research on Derivatives

Macrocalyxoformin B: Isolation, Synthesis, and Structural Correlates

Macrocalyxoformin B is a closely related structural analogue of Macrocalyxoformin A and is often co-isolated from the same plant sources. It was first identified in Rabdosia macrocalyx Hara (now classified under the genus Isodon) and later from Rabdosia var lophanthoides Hara. nih.gov The structure of Macrocalyxoformin B was definitively established through spectroscopic methods and confirmed by X-ray diffraction analysis. nih.gov

The key structural difference between this compound and B lies in the D-ring of the ent-kaurane skeleton. Macrocalyxoformin B possesses an α,β-unsaturated ketone (an enone) moiety in its D-ring, which is absent in this compound. scielo.brresearchgate.net This structural feature makes Macrocalyxoformin B a direct precursor to this compound in synthetic pathways.

The total synthesis of both (–)-Macrocalyxoformin A and B was successfully achieved, highlighting their intimate structural relationship. scielo.brorganicchemistrydata.org In these synthetic routes, Macrocalyxoformin B is constructed first. Subsequently, a stereoselective 1,2-reduction of the enone moiety in the D-ring of Macrocalyxoformin B leads to the formation of this compound. scielo.brresearchgate.netorganicchemistrydata.org This strategic conversion underscores the close biosynthetic and chemical connection between these two compounds.

| Compound | Key Structural Feature (D-ring) | Source |

| This compound | Saturated ketone with hydroxyl group | Isodon species |

| Macrocalyxoformin B | α,β-unsaturated ketone (enone) | Rabdosia macrocalyx, Rabdosia var lophanthoides nih.gov |

Macrocalyxoformin C and E: Structural Relationships and Occurrence

Macrocalyxoformin C and Macrocalyxoformin E are two other ent-kaurane diterpenoids that were isolated from the leaves of Rabdosia macrocalyx alongside Macrocalyxoformin B. univ-nantes.fr Their structures were elucidated using spectroscopic and chemical methods. univ-nantes.fracs.org

While detailed synthetic relationships to this compound are less extensively documented in readily available literature, their co-occurrence within the same plant species suggests a shared biosynthetic origin from the ent-kaurane precursor, geranylgeranyl pyrophosphate. The structural variations among Macrocalyxoformins A, B, C, and E exemplify the chemical diversity generated within a single plant species, likely through the action of a series of specific enzymes that modify the core diterpenoid skeleton. univ-nantes.fracs.org The differences in their structures contribute to the broad spectrum of biological activities observed for extracts of Isodon species.

| Compound | Plant Source | Structural Class |

| Macrocalyxoformin C | Rabdosia macrocalyx univ-nantes.fr | ent-kaurane diterpenoid |

| Macrocalyxoformin E | Rabdosia macrocalyx univ-nantes.fr | ent-kaurane diterpenoid |

Ludongnin C: Co-synthesis and Structural Similarities

Ludongnin C is another significant structural analogue, belonging to the 6,7-seco-ent-kauranoid subclass. It was isolated from Isodon rubescens var. lushiensis along with this compound and B. acs.org The structure of Ludongnin C is characterized by the cleavage of the C6-C7 bond in the B-ring of the ent-kaurane framework. acs.org

The structural relationship between Ludongnin C and the Macrocalyxoformins is profound. Comparison of their spectral data reveals that Ludongnin C lacks the exocyclic methylene (B1212753) group at C16-C17 present in Macrocalyxoformin B, which is instead replaced by a methyl group. acs.org More specifically, the total synthesis of (–)-Ludongnin C has been achieved through the hydrogenation of (–)-Macrocalyxoformin B. scielo.brorganicchemistrydata.org This process involves a stereoselective 1,4-reduction (conjugate addition) of the enone system in the D-ring of Macrocalyxoformin B, which also reduces the exocyclic double bond. scielo.brresearchgate.net This direct chemical conversion firmly establishes the structural correlation between these natural products.

| Compound | Structural Subclass | Key Synthetic Relationship |

| Ludongnin C | 6,7-seco-ent-kauranoid acs.org | Synthesized via 1,4-reduction of Macrocalyxoformin B scielo.brorganicchemistrydata.org |

Synthesis and Exploration of Semi-Synthetic Derivatives

The synthesis of derivatives from naturally occurring ent-kaurane diterpenoids is a crucial strategy for exploring structure-activity relationships (SAR) and developing new therapeutic agents. While specific semi-synthetic derivatives of this compound are not extensively detailed, research on related ent-kauranoids provides a framework for potential modifications. For instance, studies on other natural diterpenes like ent-kaurenoic acid have led to the creation of numerous semi-synthetic derivatives to enhance antimicrobial or anti-trypanosomal activities. scielo.brtandfonline.com These modifications often target reactive functional groups on the diterpenoid skeleton.

In the broader context of Isodon diterpenoids, selective esterification has been used to generate new derivatives with enhanced biological activities, such as potent α-glucosidase inhibition. acs.orgnih.gov Chemical modifications on the C3 carbon of the ent-kaurane core, through the introduction of different oxygenated groups like esters, have been shown to significantly influence antimicrobial properties. eurjchem.com Furthermore, the transformation of gibberellins, which are also tetracyclic diterpenoids, has been explored as a route to access complex kaurenoids, demonstrating the feasibility of using related natural products as starting materials for semi-synthetic endeavors. anu.edu.au These examples suggest that the functional groups on the this compound scaffold could be similarly modified to produce novel derivatives with potentially improved or altered biological profiles.

Other Ent-Kaurane Diterpenoids and Their Structural Diversity

The genus Isodon (also known as Rabdosia) is a prolific source of structurally diverse ent-kaurane diterpenoids. brandeis.eduresearchgate.netacs.org Phytochemical investigations of various Isodon species have led to the isolation of hundreds of these compounds, showcasing a remarkable variety of skeletal arrangements. researchgate.netnih.govup.ac.za This diversity arises from extensive enzymatic modifications of the parent ent-kaurane skeleton, including oxidations, ring cleavages, and rearrangements. nih.gov

The structural diversity can be broadly categorized:

7,20-Epoxy-ent-kauranes: Many diterpenoids from Isodon species, such as those isolated from Isodon henryi and Isodon pharicus, feature an ether linkage between C-7 and C-20. researchgate.netrsc.org

6,7-Seco-ent-kauranes: This subclass, which includes Ludongnin C, is characterized by the cleavage of the B-ring. Other examples include enmein (B198249) and isodocarpin from Rabdosia serra. frontiersin.org

Rearranged Skeletons: Some Isodon diterpenoids exhibit complex rearranged skeletons. For example, isoresbins A and B from Isodon oresbius possess a rearranged 15(8→11)-abeo-6,7-seco-ent-kaurane skeleton. researchgate.netnih.gov Other unusual modifications include the C-3/C-4 bond cleavage seen in a diterpenoid from Isodon suzhouensis. nih.govacs.org

Dimeric Diterpenoids: Highly complex structures, such as the diterpene heterodimers isoxerophilusins A and B from Isodon xerophilus, have also been identified. acs.orgnih.gov

This vast structural diversity within the ent-kaurane family, with compounds isolated from species like I. oresbius, I. pharicus, I. henryi, and I. scoparius, provides a rich platform for natural product-based drug discovery and for studying the intricate biosynthetic pathways that generate such molecular complexity. researchgate.netacs.orgresearchgate.netnih.govrsc.org

Advanced Research Perspectives and Broader Implications

Advancements in Synthetic Method Development through Complex Natural Product Targets

The synthesis of structurally complex natural products has historically been a primary driver for the invention of new synthetic methods. anu.edu.au Molecules like Macrocalyxoformin A, which belong to the highly oxidized enmein-type ent-kauranoids, present immense challenges to chemical synthesis due to their densely functionalized and stereochemically rich polycyclic frameworks. nih.govzhangqiaokeyan.com These challenges compel chemists to devise innovative and efficient strategies to construct such intricate architectures. ijarsct.co.in

The total synthesis of (–)-Macrocalyxoformin A is a testament to this principle. dntb.gov.uaresearchgate.net Its structure is characterized by a highly oxidized, bridged, and fused polycyclic system, including a twist-boat B lactone ring that is particularly difficult to construct. nih.gov Traditional synthetic methods often fall short in efficiently assembling such complex motifs. The successful enantioselective total synthesis of this compound, along with its congeners Macrocalyxoformin B and Ludongnin C, was enabled by the development of a novel and powerful cascade reaction. nih.govdntb.gov.ua This key transformation is a Nickel-catalyzed decarboxylative cyclization/radical-polar crossover/C-acylation cascade, which masterfully forges a key tetrahydrofuran (B95107) (THF) ring while simultaneously installing a β-keto ester group. dntb.gov.uaresearchgate.net This method elegantly addresses several synthetic challenges in a single, efficient operation. The development of such strategies showcases how targeting difficult natural products pushes the boundaries of what is possible in chemical synthesis, providing the field with new tools applicable to other complex molecules. anu.edu.au

| Synthetic Challenge | Enabling Methodological Advancement | Key Features of the Method |

| Construction of the fused A/E1/E2 ring system | Ni-catalyzed cascade reaction researchgate.net | Forges a THF ring and a β-keto ester group concomitantly. dntb.gov.ua |

| Formation of the twist-boat B lactone ring | Late-stage intramolecular cyclization | Disconnection of the central lactone ring was prioritized in the retrosynthetic analysis. nih.govresearchgate.net |

| Installation of the C10 quaternary carbon | Decarboxylative Giese reaction approach nih.govresearchgate.net | Explored various photoredox and reductive decarboxylation conditions. researchgate.net |

| Overall synthetic efficiency | Cascade reaction strategy ijarsct.co.inbaranlab.org | Multiple bond formations in a single pot under one set of conditions, increasing overall efficiency. |

Contributions to Radical and Cascade Reaction Chemistry

The synthesis of this compound has made a notable contribution to the fields of radical and cascade reaction chemistry. Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, are highly valued for their efficiency in rapidly building molecular complexity from simpler precursors. baranlab.orgnih.gov The strategy for this compound was centered on a meticulously designed radical cascade process. researchgate.net

A pivotal part of the synthesis is a reductive radical-polar crossover (RRPCO) event. researchgate.netacs.org Radical-polar crossover (RPC) chemistry is an emerging field where transformations strategically combine the reactivity of both radical and ionic intermediates. acs.orgnih.gov This approach bridges the gap between traditional polar chemistry and radical pathways, enabling unique and powerful transformations. acs.org In the synthesis of this compound, the key cascade involves a Ni-catalyzed process that initiates with a decarboxylative cyclization to form a radical, which then undergoes a crossover to a polar carbanion intermediate. nih.govdntb.gov.ua This carbanion is subsequently trapped in a C-acylation step. Mechanistic studies revealed this C-acylation proceeds through an elegant carboxylation using CO2 (generated from the initial decarboxylation) followed by an in situ esterification. nih.govresearchgate.net This sophisticated sequence highlights the power of cascade reactions to orchestrate complex transformations and provides a valuable new tool for synthetic chemists.

| Cascade Step | Reaction Type | Transformation Achieved |

| 1. Initiation | Ni-catalyzed Decarboxylation | Generation of a tertiary radical from a carboxylic acid precursor. researchgate.net |

| 2. Cyclization | Intramolecular Radical Addition | Formation of the key tetrahydrofuran (THF) ring. dntb.gov.ua |

| 3. Crossover | Reductive Radical-Polar Crossover (RRPCO) | The radical intermediate is reduced to a polar carbanion. researchgate.netacs.org |

| 4. Termination | C-acylation (via Carboxylation/Esterification) | The carbanion is trapped to form the final β-keto ester product. nih.gov |

This compound as a Benchmark for Stereochemical Control and Efficiency in Synthesis

Achieving precise control over stereochemistry is a central goal in organic synthesis, particularly for complex targets with multiple stereocenters. researchgate.net this compound, with its intricate three-dimensional structure and numerous stereocenters, serves as an excellent benchmark for evaluating the stereoselectivity and efficiency of synthetic methods. nih.gov

The total synthesis of this compound required the careful orchestration of several stereoselective reactions to install the correct relative and absolute stereochemistries. mdpi.com The use of chiral auxiliaries or catalysts is a common strategy to control the stereochemical outcome of reactions during the assembly of such molecules. wikipedia.org A significant demonstration of stereochemical control in the synthesis of this compound is observed in the final steps. This compound was accessed from its precursor, Macrocalyxoformin B, via a stereoselective 1,4-reduction of an enone moiety on the D-ring. researchgate.netresearchgate.net This reduction proceeded with high diastereoselectivity, yielding this compound as a single diastereomer. researchgate.net The ability to execute such transformations on a complex, late-stage intermediate with high fidelity underscores the power and precision of the developed synthetic route. Successfully navigating the stereochemical maze to arrive at a single stereoisomer of a complex target like this compound validates the effectiveness of the chosen synthetic strategies and sets a high standard for efficiency in synthesis. youtube.com

| Stereochemical Challenge | Synthetic Strategy Employed | Outcome |

| Asymmetric Synthesis | Enantioselective approach | The synthesis produces the natural (–)-enantiomer of the target molecule. researchgate.net |

| Construction of E1 ring | Aldol (B89426) reaction and Suárez modified Hofmann–Löffler–Freytag reaction | Stereoselective formation of the tetrahydrofuran ring with control of the C1-OH stereocenter. researchgate.net |

| C10 Quaternary Carbon | Decarboxylative Giese reaction attempts | This proved challenging, leading to the development of the more advanced cascade reaction. nih.gov |

| Final D-ring reduction | Stereoselective 1,4-reduction (conjugate addition) | Conversion of Macrocalyxoformin B to this compound occurred with high diastereoselectivity (89% yield, single diastereomer). researchgate.net |

Implications for Chemical Biology Research through Analog Generation and Mechanistic Probes

The total synthesis of a natural product is a critical step that opens the door to in-depth chemical biology investigations. routledge.com Access to synthetic this compound and its intermediates enables the generation of structural analogs, which are indispensable tools for probing biological mechanisms and conducting structure-activity relationship (SAR) studies. mdpi.comroutledge.com

The divergent nature of the synthesis of this compound, which also yielded Macrocalyxoformin B and Ludongnin C, provides a direct avenue for such studies. researchgate.netmdpi.com By comparing the biological activities of these closely related compounds, researchers can begin to identify the specific structural features (pharmacophores) responsible for their effects. For instance, biological evaluation of the synthetic natural products revealed that the α-methylenecyclopentanone system (the D-ring) is a crucial pharmacophore for their antitumor activity. nih.gov Specifically, Macrocalyxoformin B, which possesses this reactive enone, showed significant broad-spectrum anticancer activity, whereas this compound (with the enone reduced) was likely evaluated to delineate this importance. nih.gov This ability to synthetically modify a specific functional group and observe the resulting change in bioactivity is a powerful method for generating mechanistic hypotheses. The synthetic route provides a platform to create a library of further analogs, modifying various parts of the molecule to finely map its interaction with biological targets and potentially develop more potent or selective therapeutic agents. routledge.com

| Compound | Key Structural Feature (D-Ring) | Implication for Chemical Biology |

| Macrocalyxoformin B | α,β-Unsaturated ketone (enone) | Shows significant broad-spectrum anticancer activity at the micromolar level. nih.gov |

| This compound | Saturated ketone (product of 1,4-reduction) | Serves as a key analog to probe the importance of the enone system for bioactivity. researchgate.netresearchgate.net |

| Ludongnin C | Saturated alcohol (product of 1,2-reduction) | Acts as another critical analog to complete the SAR study around the D-ring carbonyl and alkene. researchgate.net |

| Future Analogs | Modified A, B, C, or E rings | Enabled by the total synthesis, these could be used as mechanistic probes to identify specific protein targets. routledge.com |

Q & A

Q. What are the key structural characteristics and spectroscopic methods used to identify Macrocalyxoformin A?

this compound (C₂₀H₂₆O₅) is a diterpenoid with a complex tetracyclic skeleton. Key identification methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to assign stereochemistry and functional groups (e.g., ketone at C-7, methyl groups at C-14) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular formula and fragmentation patterns .

- Optical Rotation : [α]D values (e.g., −187.6° in methanol) to confirm enantiomeric purity .

- Melting Point : Reported range (e.g., 221–223°C) to validate crystallinity .

Q. What plant sources and extraction protocols yield this compound?

this compound is isolated from Isodonmacrocalyx (syn. Rabdosia macrocalyx), traditionally used in Chinese medicine. Standard protocols involve:

Q. What preliminary pharmacological activities have been reported for this compound?

Initial studies indicate:

- Cytotoxicity : Against Ehrlich ascites carcinoma (EAC) cells in vitro .

- Antimicrobial Activity : Inhibition of Staphylococcus aureus and Candida albicans .

- Limitations : Most data are from early-stage assays; dose-response relationships and in vivo validation are lacking .

Advanced Research Questions

Q. How can conflicting cytotoxicity data for this compound be resolved?

Discrepancies in reported IC₅₀ values may arise from:

Q. What experimental strategies optimize the synthesis of this compound derivatives?

To explore structure-activity relationships (SAR):

- Semisynthesis : Modify functional groups (e.g., hydroxyl at C-1, ketone at C-7) via regioselective oxidation or acetylation .

- Biosynthetic Pathways : Identify key enzymes in Isodonmacrocalyx using transcriptomics to enable heterologous production .

- Computational Modeling : Predict reactive sites via DFT calculations to guide synthetic routes .

Q. How can mechanistic studies elucidate this compound’s antimicrobial mode of action?

Proposed methodologies:

- Membrane Permeability Assays : Use fluorescent probes (e.g., propidium iodide) to assess disruption of microbial membranes .

- Proteomic Profiling : Identify target proteins via affinity chromatography or thermal shift assays .

- Resistance Studies : Serial passage of S. aureus under sublethal doses to detect adaptive mutations .

Q. What analytical challenges arise in quantifying this compound in plant extracts?

Key issues and solutions:

- Matrix Interference : Use matrix-matched calibration curves or standard addition methods .

- Low Abundance : Enrich via solid-phase extraction (C18 cartridges) before LC-MS/MS .

- Isomer Differentiation : Employ chiral chromatography or circular dichroism to distinguish enantiomers .

Methodological Frameworks

- For Experimental Design : Apply PICO (Population: Isodonmacrocalyx; Intervention: extraction/synthesis; Comparison: analogs; Outcome: bioactivity) to structure hypotheses .

- For Data Validation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies .

Critical Considerations

- Reproducibility : Provide full experimental details (e.g., solvent ratios, gradient programs) in supplementary materials .

- Ethical Compliance : Adhere to Nagoya Protocol for plant material sourcing .

- Data Sharing : Deposit raw spectral data in public repositories (e.g., Zenodo) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.